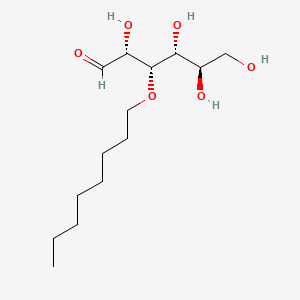
D-Glucose, 3-O-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, 3-O-octyl-: is a derivative of D-glucose, a naturally occurring monosaccharide. This compound is characterized by the substitution of an octyl group at the third oxygen position of the glucose molecule. It is known for its amphipathic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-O-octyl- typically involves the protection of the hydroxyl groups of D-glucose, followed by selective substitution at the third position. One common method starts with 1,2,5,6-diisopropylidene-D-glucose, which is then reacted with octanol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for D-Glucose, 3-O-octyl- are similar to laboratory synthesis but are scaled up. These methods often involve the use of large reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose, 3-O-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various functionalized glucose derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucose, 3-O-octyl- is used as a surfactant in various chemical reactions due to its amphipathic nature .
Biology: In biological research, it is used to study the effects of amphipathic molecules on cell membranes and protein interactions .
Medicine: This compound is explored for its potential in drug delivery systems, particularly in forming stable liposomes for encapsulating therapeutic agents .
Industry: D-Glucose, 3-O-octyl- is utilized in the production of biodegradable surfactants and emulsifiers .
Mecanismo De Acción
The mechanism of action of D-Glucose, 3-O-octyl- involves its interaction with lipid bilayers and proteins. Its amphipathic nature allows it to integrate into cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
- D-Glucose, 3-O-decyl-
- D-Glucose, 3-O-hexyl-
- D-Glucose, 3-O-butyl-
Comparison: D-Glucose, 3-O-octyl- is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to shorter or longer chain derivatives .
Conclusion
D-Glucose, 3-O-octyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for scientific research and industrial processes.
Propiedades
Número CAS |
111181-38-5 |
|---|---|
Fórmula molecular |
C14H28O6 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-octoxyhexanal |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-20-14(12(18)10-16)13(19)11(17)9-15/h10-15,17-19H,2-9H2,1H3/t11-,12+,13-,14-/m1/s1 |
Clave InChI |
WVHIXJHJEUWXKQ-XJFOESAGSA-N |
SMILES isomérico |
CCCCCCCCO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canónico |
CCCCCCCCOC(C(C=O)O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



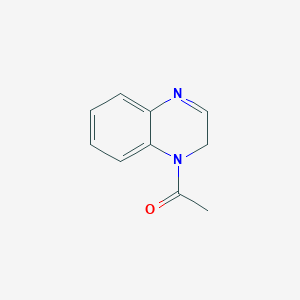
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
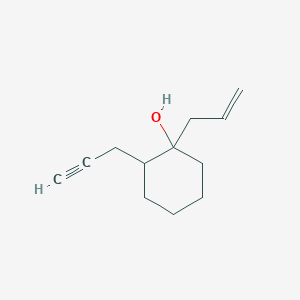
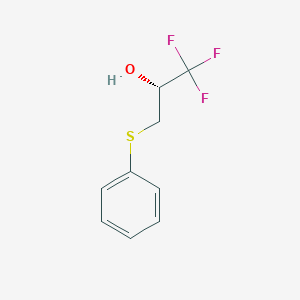

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
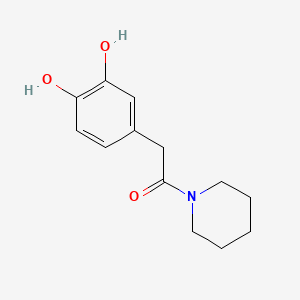
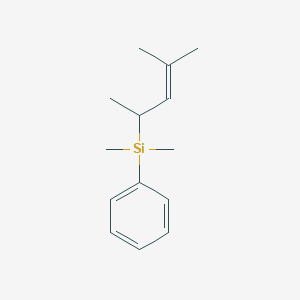
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
